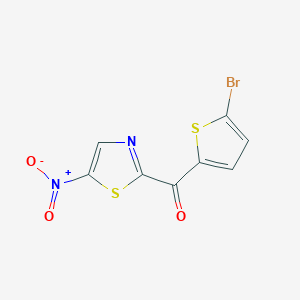
(5-Bromothiophen-2-yl)(5-nitro-1,3-thiazol-2-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(5-bromo-thiophen-2-yl)-(5-nitro-thiazol-2-yl)-methanone is a complex organic compound that features both a brominated thiophene ring and a nitro-substituted thiazole ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (5-bromo-thiophen-2-yl)-(5-nitro-thiazol-2-yl)-methanone typically involves the coupling of 5-bromo-2-thiophenecarboxaldehyde with 5-nitro-2-thiazolylmethanone. The reaction conditions often include the use of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF). The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow techniques to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
(5-bromo-thiophen-2-yl)-(5-nitro-thiazol-2-yl)-methanone can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas over a palladium catalyst.
Substitution: The bromine atom on the thiophene ring can be substituted with other nucleophiles through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Hydrogen gas with a palladium catalyst or tin(II) chloride in hydrochloric acid.
Substitution: Sodium methoxide or potassium tert-butoxide in an aprotic solvent.
Major Products
Oxidation: Thiophene sulfoxides or sulfones.
Reduction: Amino-substituted thiazole derivatives.
Substitution: Various substituted thiophene derivatives depending on the nucleophile used.
科学的研究の応用
(5-bromo-thiophen-2-yl)-(5-nitro-thiazol-2-yl)-methanone has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial agent due to the presence of the nitro group.
Medicine: Explored for its potential in drug development, particularly in the design of new antibiotics or anticancer agents.
Industry: Utilized in the development of organic electronic materials, such as organic semiconductors.
作用機序
The mechanism of action of (5-bromo-thiophen-2-yl)-(5-nitro-thiazol-2-yl)-methanone depends on its application. In antimicrobial research, the nitro group is believed to undergo reduction within microbial cells, leading to the formation of reactive intermediates that can damage cellular components. In materials science, the electronic properties of the thiophene and thiazole rings contribute to its function as a semiconductor.
類似化合物との比較
Similar Compounds
5-bromo-2-thiophenecarboxaldehyde: Shares the brominated thiophene ring but lacks the nitro-substituted thiazole ring.
5-nitro-2-thiazolylmethanone: Contains the nitro-substituted thiazole ring but lacks the brominated thiophene ring.
Uniqueness
(5-bromo-thiophen-2-yl)-(5-nitro-thiazol-2-yl)-methanone is unique due to the combination of both a brominated thiophene ring and a nitro-substituted thiazole ring. This dual functionality allows it to participate in a wider range of chemical reactions and applications compared to its individual components.
特性
CAS番号 |
52872-69-2 |
|---|---|
分子式 |
C8H3BrN2O3S2 |
分子量 |
319.2 g/mol |
IUPAC名 |
(5-bromothiophen-2-yl)-(5-nitro-1,3-thiazol-2-yl)methanone |
InChI |
InChI=1S/C8H3BrN2O3S2/c9-5-2-1-4(15-5)7(12)8-10-3-6(16-8)11(13)14/h1-3H |
InChIキー |
RAFZQANEYDBWGG-UHFFFAOYSA-N |
正規SMILES |
C1=C(SC(=C1)Br)C(=O)C2=NC=C(S2)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Triethyl[(1-ethynylcyclohexyl)oxy]silane](/img/structure/B14647962.png)

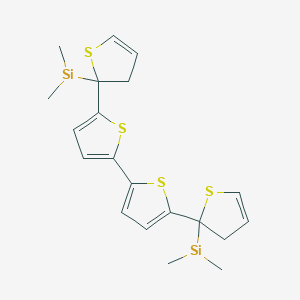
![4-[[4,6-Bis(4-sulfamoylanilino)-1,3,5-triazin-2-yl]amino]benzenesulfonamide](/img/structure/B14647986.png)
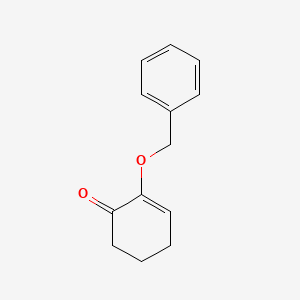
![N-[3,5-Bis(trifluoromethyl)phenyl]-2,4,6-trinitroaniline](/img/structure/B14647990.png)
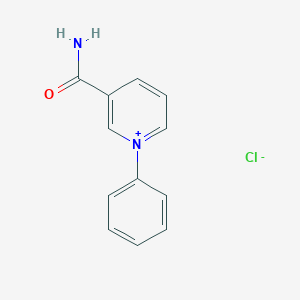

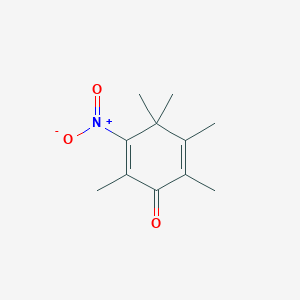
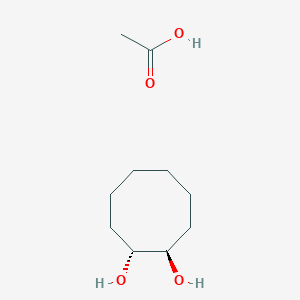

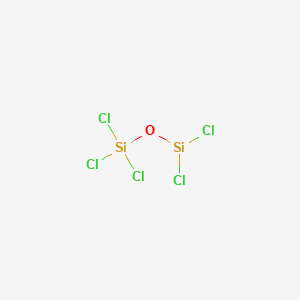
![2-[2,2-Bis(trifluoromethyl)-1,3-dioxolan-4-yl]ethanol;carbamic acid](/img/structure/B14648050.png)
![N~2~-[(4-Hydroxyphenyl)methyl]-L-glutamine](/img/structure/B14648053.png)
